molecular formula C20H35NO15 B1632222 Lewis a Trisaccharide

Lewis a Trisaccharide

Cat. No. B1632222
M. Wt: 529.5 g/mol
InChI Key: CFDVGUXRLQWLJX-QGTNPELVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-D-Galp-(1->3)-[alpha-L-Fucp-(1->4)]-D-GlcpNAc is an amino trisaccharide consisting of N-acetylglucosamine having a fucosyl residue attached at the 4-position via an alpha-linkage and a galactosyl residue attached at the 3-position via a beta-linkage. It has a role as an epitope and an antigen. It is an amino trisaccharide and a glucosamine oligosaccharide.

Scientific Research Applications

Synthesis and Structural Analysis

  • Lewis a trisaccharide synthesis has been improved through various methods, including the use of para-chlorobenzyl protecting groups to stabilize the glycosidic linkage, enhancing the acid-labile α-fucose linkage's strength (Pohl & Kiessling, 1997).
  • Another synthesis approach employed an anomeric fluorous silyl protective group, enabling full characterization of each product and efficient purification processes (Manzoni & Castelli, 2004).
  • High-resolution NMR spectroscopy has revealed a relatively rigid structure for the Lewis x trisaccharide, with a limited range of glycosidic dihedral angles, indicating a similar structure to the closely related Lea trisaccharide (Miller et al., 1992).

Medical and Biological Research

  • The structure of an anti-Lewis X Fab fragment in complex with its Lewis X antigen has been elucidated, revealing a shallow binding pocket and a K(D) of 11 µM, providing insights into antibody-Lewis X interaction which could be useful in designing diagnostic tools for diseases like schistosomiasis (van Roon et al., 2004).
  • Studies have demonstrated that Lewis X and Lewis A trisaccharides have a compact, rigidly folded conformation, important for understanding histo-blood group antigen interactions (Azurmendi et al., 2002).

Molecular Interactions and Dynamics

  • Atomic Force Microscopy has been used to measure the adhesion forces between individual molecules of Lewis X trisaccharide antigen, demonstrating its self-recognition capability, which is a key step in the cell-adhesion process (Tromas et al., 2001).
  • NMR measurements have shown weak calcium-mediated interactions between Lewis X-related trisaccharides, indicating the existence of very weak LeX-Ca2+-LeX complexes in solution, relevant for understanding Ca2+-mediated cell-cell interactions (Nodet et al., 2007).

Chemical Reactions and Catalysts

  • Lewis acids have been studied as catalysts in chemical reactions of carbohydrates, including polysaccharides like Lewis trisaccharides, highlighting their scope and limitations in practical applications (Sarybaeva et al., 1977).

properties

Product Name

Lewis a Trisaccharide

Molecular Formula

C20H35NO15

Molecular Weight

529.5 g/mol

IUPAC Name

N-[(3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C20H35NO15/c1-5-10(25)12(27)14(29)19(32-5)35-16-8(4-23)33-18(31)9(21-6(2)24)17(16)36-20-15(30)13(28)11(26)7(3-22)34-20/h5,7-20,22-23,25-31H,3-4H2,1-2H3,(H,21,24)/t5-,7+,8+,9+,10+,11-,12+,13-,14-,15+,16+,17+,18?,19-,20-/m0/s1

InChI Key

CFDVGUXRLQWLJX-QGTNPELVSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O)CO)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)O)CO)O)O)O

Origin of Product

United States

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